molecular formula C15H21N3OS B10930106 N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-4,5-dimethylthiophene-2-carboxamide

N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-4,5-dimethylthiophene-2-carboxamide

Cat. No.: B10930106
M. Wt: 291.4 g/mol
InChI Key: AOTRPUFEFPQGBL-UHFFFAOYSA-N
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Description

N~2~-[1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYL]-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE is a complex organic compound that features a pyrazole ring and a thiophene ring

Preparation Methods

The synthesis of N2-[1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYL]-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE typically involves multi-step reactions. The synthetic route often begins with the preparation of the pyrazole and thiophene intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include hydrazines, alkynes, and various catalysts . Industrial production methods may involve optimization of these reactions to increase yield and purity, often using continuous flow reactors and automated systems.

Chemical Reactions Analysis

N~2~-[1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYL]-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

N~2~-[1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYL]-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-[1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYL]-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

N~2~-[1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYL]-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C15H21N3OS

Molecular Weight

291.4 g/mol

IUPAC Name

N-[1-(1-ethyl-3-methylpyrazol-4-yl)ethyl]-4,5-dimethylthiophene-2-carboxamide

InChI

InChI=1S/C15H21N3OS/c1-6-18-8-13(11(4)17-18)10(3)16-15(19)14-7-9(2)12(5)20-14/h7-8,10H,6H2,1-5H3,(H,16,19)

InChI Key

AOTRPUFEFPQGBL-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)C(C)NC(=O)C2=CC(=C(S2)C)C

Origin of Product

United States

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